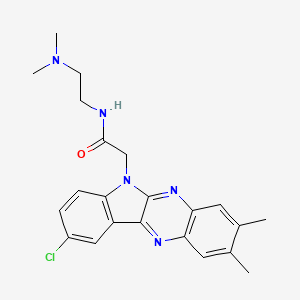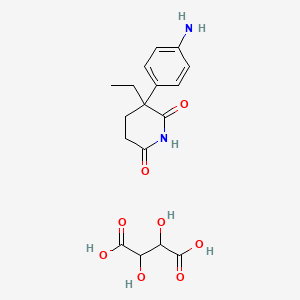
R-Impp
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
R-IMPP: est un inhibiteur de petite molécule de la traduction de la proprotéine convertase subtilisine/kexine de type 9 (PCSK9). Ce composé a montré un potentiel dans l'augmentation de l'absorption du cholestérol des lipoprotéines de basse densité (C-LDL) dans les cellules d'hépatome en élevant les niveaux des récepteurs des lipoprotéines de basse densité (R-LDL) sans affecter les niveaux de la transferrine sécrétée .
Applications De Recherche Scientifique
R-IMPP has several scientific research applications, including:
Chemistry: this compound is used as a tool compound to study the inhibition of PCSK9 translation and its effects on LDL-R levels.
Biology: It is employed in cellular studies to investigate the uptake of LDL-C and the regulation of cholesterol metabolism.
Medicine: this compound has potential therapeutic applications in the treatment of hypercholesterolemia by increasing LDL-R levels and reducing LDL-C levels.
Industry: The compound is used in the development of new drugs targeting PCSK9 and related pathways .
Mécanisme D'action
R-IMPP: primarily targets PCSK9 (proprotein convertase subtilisin/kexin type 9), a secreted protein involved in regulating low-density lipoprotein (LDL) receptor (LDL-R) levels on hepatocyte surfaces. By downregulating LDL-R levels, PCSK9 reduces the clearance of LDL-cholesterol (LDL-C) from the bloodstream .
Mode of Action
The interaction between This compound and PCSK9 occurs at the level of protein translation. Rather than affecting PCSK9 transcription or degradation, This compound inhibits PCSK9 translation in a sequence-dependent manner. This surprising mechanism leads to increased LDL-R levels, promoting the uptake of LDL-C in hepatoma cells .
Pharmacokinetics
This compound: exhibits favorable ADME (absorption, distribution, metabolism, and excretion) properties. Its selective binding to human 80S ribosomes, rather than bacterial ribosomes, contributes to its specificity and efficacy
Action Environment
Environmental factors, such as liver function, cellular context, and overall health, likely influence this compound’s action. Stability and efficacy may vary based on individual variations and disease states.
Analyse Biochimique
Biochemical Properties
R-Impp plays a significant role in biochemical reactions, particularly those involving PCSK9. PCSK9 is an enzyme that promotes the degradation of low-density lipoprotein receptor (LDLR), thereby regulating plasma levels of LDL cholesterol . This compound inhibits PCSK9 protein translation, which in turn increases LDLR levels and promotes the uptake of LDL cholesterol in cells .
Cellular Effects
The effects of this compound on cells are primarily related to its impact on LDLR levels. By inhibiting PCSK9 protein translation, this compound increases LDLR levels, which promotes the uptake of LDL cholesterol in cells . This can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to the 80S ribosome, thereby inhibiting PCSK9 protein translation . This results in increased LDLR levels and enhanced LDL cholesterol uptake in cells . The exact molecular mechanism by which this compound promotes the degradation of PCSK9 is not completely understood .
Metabolic Pathways
This compound is involved in the metabolic pathway that regulates LDL cholesterol levels. By inhibiting PCSK9 protein translation, it impacts the function of LDLR, a key player in this pathway
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles: La préparation du R-IMPP implique la synthèse du chlorhydrate de ®-N-(isoquinolin-1-yl)-3-(4-méthoxyphényl)-N-(pipéridin-3-yl)propanamide. La voie de synthèse comprend les étapes suivantes :
Formation du dérivé isoquinoléine: Le dérivé isoquinoléine est synthétisé par une série de réactions impliquant les matières premières et les réactifs appropriés.
Réaction de couplage: Le dérivé isoquinoléine est ensuite couplé à un dérivé pipéridine dans des conditions réactionnelles spécifiques pour former le produit souhaité.
Méthodes de production industrielle: La production industrielle du this compound suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique l'optimisation des conditions réactionnelles pour garantir un rendement et une pureté élevés. L'utilisation de réacteurs automatisés et de systèmes à flux continu peut améliorer l'efficacité du processus de production .
Analyse Des Réactions Chimiques
Types de réactions: R-IMPP subit diverses réactions chimiques, notamment :
Oxydation: this compound peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.
Réduction: Les réactions de réduction peuvent convertir le this compound en formes réduites.
Substitution: this compound peut subir des réactions de substitution où les groupes fonctionnels sont remplacés par d'autres groupes.
Réactifs et conditions courants :
Oxydation: Des oxydants courants tels que le permanganate de potassium ou le peroxyde d'hydrogène peuvent être utilisés.
Réduction: Des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont utilisés.
Substitution: Divers nucléophiles ou électrophiles peuvent être utilisés en fonction de la substitution souhaitée.
Produits principaux: Les produits principaux formés à partir de ces réactions comprennent des dérivés oxydés, réduits et substitués du this compound .
Applications de la recherche scientifique
This compound a plusieurs applications de recherche scientifique, notamment :
Chimie: this compound est utilisé comme composé outil pour étudier l'inhibition de la traduction de la PCSK9 et ses effets sur les niveaux de R-LDL.
Biologie: Il est utilisé dans des études cellulaires pour étudier l'absorption du C-LDL et la régulation du métabolisme du cholestérol.
Médecine: this compound a des applications thérapeutiques potentielles dans le traitement de l'hypercholestérolémie en augmentant les niveaux de R-LDL et en réduisant les niveaux de C-LDL.
Industrie: Le composé est utilisé dans le développement de nouveaux médicaments ciblant la PCSK9 et les voies connexes .
Mécanisme d'action
This compound exerce ses effets en se liant sélectivement aux ribosomes 80S humains, ce qui conduit à l'inhibition de la traduction de la protéine PCSK9. Cette inhibition est dépendante de la transcription et n'affecte pas la transcription ou la dégradation de la PCSK9. En bloquant la traduction de la PCSK9, this compound augmente les niveaux de R-LDL à la surface des hépatocytes, favorisant l'absorption du C-LDL et réduisant ses niveaux dans la circulation sanguine .
Comparaison Avec Des Composés Similaires
Composés similaires :
S-IMPP: Un énantiomère du R-IMPP avec une structure similaire mais une stéréochimie différente.
Inhibiteurs de la PCSK9: Autres inhibiteurs de petite molécule ciblant la PCSK9, tels que SBC-110736 et WNK463
Unicité du this compound: this compound est unique en raison de son mécanisme d'action spécifique impliquant l'inhibition de la traduction de la PCSK9 par liaison aux ribosomes humains. Cette liaison sélective le distingue des autres inhibiteurs de la PCSK9 qui peuvent agir par différents mécanismes .
Propriétés
IUPAC Name |
N-isoquinolin-1-yl-3-(4-methoxyphenyl)-N-[(3R)-piperidin-3-yl]propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O2/c1-29-21-11-8-18(9-12-21)10-13-23(28)27(20-6-4-15-25-17-20)24-22-7-3-2-5-19(22)14-16-26-24/h2-3,5,7-9,11-12,14,16,20,25H,4,6,10,13,15,17H2,1H3/t20-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKTGXQMSOIQCTJ-HXUWFJFHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)N(C2CCCNC2)C3=NC=CC4=CC=CC=C43 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)CCC(=O)N([C@@H]2CCCNC2)C3=NC=CC4=CC=CC=C43 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the primary mechanism of action of R-IMPP?
A1: While the exact mechanism of action is still under investigation, research suggests that this compound exhibits its effects by inhibiting proprotein convertase subtilisin/kexin type 9 (PCSK9) []. This inhibition disrupts lipid metabolism, particularly in liver cancer cells, leading to altered lipid handling and potentially impacting tumor growth [].
Q2: How does this compound impact cellular processes in cancer cells?
A2: In vitro studies using liver cancer cell lines (Huh6, Huh7, and HepG2) demonstrated that this compound treatment resulted in dose-dependent inhibition of cell proliferation and a decrease in cell migration []. This suggests that this compound may interfere with key processes involved in cancer cell survival and spread. Additionally, this compound treatment was linked to enhanced lipid uptake and biogenesis, leading to an excessive accumulation of intracellular lipid droplets []. This disruption of lipid homeostasis could contribute to the observed anti-cancer effects.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-(3,3-Dimethylbut-1-ynyl)-3-[[4-hydroxy-4-(oxolan-3-yloxymethyl)cyclohexyl]-(4-methylcyclohex-3-ene-1-carbonyl)amino]thiophene-2-carboxylic acid](/img/structure/B610407.png)




![[(1S,2S,3S,4S,5R,6S,8S,9R,13S,16S,17S)-11-ethyl-3,8,9-trihydroxy-4,6,16-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl] 2-acetamidobenzoate](/img/structure/B610416.png)


![1-[2-(4-Octylphenyl)ethyl]piperidin-4-ol](/img/structure/B610422.png)
![3-{(5z)-5-[5-Chloro-1-(2,6-Dichlorobenzyl)-2-Oxo-1,2-Dihydro-3h-Indol-3-Ylidene]-4-Oxo-2-Thioxo-1,3-Thiazolidin-3-Yl}propanoic Acid](/img/structure/B610425.png)
